An In-depth Technical Guide to (E,E)-2,4-Hexadienal: Chemical and Physical Properties
An In-depth Technical Guide to (E,E)-2,4-Hexadienal: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E,E)-2,4-Hexadienal, a reactive α,β-unsaturated aldehyde, is a molecule of significant interest across various scientific disciplines, including food science, toxicology, and pharmaceutical development. It is a naturally occurring compound found in a variety of foods and is also formed during the oxidation of polyunsaturated fatty acids.[1] Its distinct chemical structure, characterized by a conjugated double bond system and an aldehyde functional group, imparts both its characteristic sensory properties and its notable biological reactivity. This technical guide provides a comprehensive overview of the chemical and physical properties of (E,E)-2,4-Hexadienal, detailed experimental protocols for its analysis, and insights into its biological interactions, tailored for a scientific audience.
Chemical and Physical Properties
The following tables summarize the key chemical and physical properties of (E,E)-2,4-Hexadienal, providing a ready reference for laboratory and research applications.
Table 1: General Chemical Properties of (E,E)-2,4-Hexadienal
| Property | Value |
| Chemical Name | (2E,4E)-hexa-2,4-dienal |
| Synonyms | Sorbaldehyde, Sorbic aldehyde, trans,trans-2,4-Hexadienal |
| CAS Number | 142-83-6 |
| Molecular Formula | C₆H₈O |
| Molecular Weight | 96.13 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Sweet, green, spicy, floral, citrus-like |
Table 2: Physical Properties of (E,E)-2,4-Hexadienal
| Property | Value | Reference |
| Melting Point | -16.5 °C | [2][3] |
| Boiling Point | 174 °C (at 760 mmHg); 69 °C (at 20 mmHg) | [1][2] |
| Density | 0.895 g/mL at 20 °C; 0.871 g/mL at 25 °C | [2][4] |
| Solubility | Insoluble in water; soluble in ethanol (B145695) and oils | [2][5] |
| Refractive Index (n²⁰/D) | 1.541 | [2] |
| Vapor Pressure | 2.97 mmHg at 25 °C | [6] |
| Flash Point | 54.4 °C (130.0 °F) | [6][7] |
| logP (Octanol/Water Partition Coefficient) | 1.06 - 1.37 (estimated) | [2][7] |
| Stability | Stable under normal conditions. Combustible. Air sensitive. | [2][8] |
| Incompatibilities | Strong reducing agents, strong bases, strong oxidizing agents | [2][8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and quantification of (E,E)-2,4-Hexadienal. The following section outlines representative experimental protocols for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of (E,E)-2,4-Hexadienal.
Methodology:
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Sample Preparation: Dissolve 5-10 mg of (E,E)-2,4-Hexadienal in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
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Instrumentation: A 400 or 500 MHz NMR spectrometer.
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¹H NMR Acquisition Parameters:
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Pulse Program: Standard single-pulse experiment.
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Spectral Width: -2 to 12 ppm.
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Number of Scans: 16-32.
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Relaxation Delay: 1-2 seconds.
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-
¹³C NMR Acquisition Parameters:
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Pulse Program: Proton-decoupled pulse program.
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Spectral Width: 0 to 220 ppm.
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Number of Scans: 1024 or more, depending on sample concentration.
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Relaxation Delay: 2-5 seconds.
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-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase the resulting spectrum and calibrate the chemical shifts using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Expected Spectral Data:
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¹H NMR (CDCl₃): The spectrum will show characteristic signals for the aldehydic proton (around 9.5 ppm), the vinylic protons (between 6.0 and 7.5 ppm) with specific coupling constants defining the (E,E) stereochemistry, and the methyl group protons (around 1.9 ppm).
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¹³C NMR (CDCl₃): The spectrum will display signals for the carbonyl carbon (around 193 ppm), the four sp² hybridized carbons of the diene system (in the range of 128-153 ppm), and the methyl carbon (around 18 ppm).
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify (E,E)-2,4-Hexadienal in complex mixtures, such as food matrices or biological samples.
Methodology:
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Sample Preparation (with Derivatization):
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For aqueous samples, utilize headspace solid-phase microextraction (HS-SPME) with on-fiber derivatization.
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Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the sample vial.
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Derivatize the aldehyde by exposing the fiber to a solution of a derivatizing agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). This enhances volatility and detection sensitivity.
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-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
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GC Parameters:
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
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Injector Temperature: 250 °C.
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Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
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Carrier Gas: Helium at a constant flow rate.
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-
MS Parameters:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
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Scan Range: m/z 35-350.
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Data Analysis: Identify (E,E)-2,4-Hexadienal by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum will show a molecular ion peak (M⁺) at m/z 96, along with characteristic fragment ions.
Synthesis and Biological Interactions
Synthesis Pathway
A common laboratory synthesis of (E,E)-2,4-Hexadienal involves the condensation of acetaldehyde. This reaction provides a straightforward route to this valuable compound.
Caption: A simplified workflow for the synthesis of (E,E)-2,4-Hexadienal.
Biological Significance and Signaling Pathways
(E,E)-2,4-Hexadienal is known to exhibit biological activity, primarily due to its electrophilic nature as an α,β-unsaturated aldehyde. This reactivity allows it to interact with cellular nucleophiles, such as proteins and DNA, leading to various cellular responses.
One of the key mechanisms of its toxicity involves the depletion of intracellular glutathione (B108866) (GSH), a major antioxidant. The reaction of (E,E)-2,4-Hexadienal with GSH leads to oxidative stress, which can trigger downstream signaling cascades.
Furthermore, α,β-unsaturated aldehydes are known to activate the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of cellular stress responses, including apoptosis and inflammation. While the specific pathway for (E,E)-2,4-Hexadienal is a subject of ongoing research, the general mechanism for related aldehydes provides a valuable model.
Caption: A proposed mechanism for the cellular toxicity of (E,E)-2,4-Hexadienal.
Experimental Workflow Example
The following diagram illustrates a typical experimental workflow for investigating the cellular effects of (E,E)-2,4-Hexadienal.
Caption: A representative workflow for studying the biological impact of (E,E)-2,4-Hexadienal.
Conclusion
(E,E)-2,4-Hexadienal is a multifaceted molecule with important implications in both basic and applied sciences. A thorough understanding of its chemical and physical properties, coupled with robust analytical methodologies, is essential for researchers and professionals working in areas from flavor chemistry to drug development and toxicology. The information presented in this guide serves as a foundational resource to facilitate further investigation into the properties and biological activities of this intriguing aldehyde.
References
- 1. 2,4-Hexadienal, (E,E)- [webbook.nist.gov]
- 2. benchchem.com [benchchem.com]
- 3. Signaling pathways involved in phase II gene induction by alpha, beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-Hexadienal, (E,E)- (CAS 142-83-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. alpha,beta-Unsaturated aldehydes contained in cigarette smoke elicit IL-8 release in pulmonary cells through mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,4-Hexadienal [webbook.nist.gov]
- 8. 2,4-Hexadienal, (E,E)- [webbook.nist.gov]
